molecular formula C14H27ClN2O2 B580953 tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 1279866-58-8

tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No. B580953
M. Wt: 290.832
InChI Key: LPRFEBCQOPCLMH-UHFFFAOYSA-N
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Description

“tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride” is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.83 . It is a solid at room temperature . The compound should be stored in a dry, room temperature environment .

Scientific Research Applications

  • Bioactivity and Synthesis :

    • Compounds containing 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, show potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
  • Synthesis Methods :

  • Pharmacological Applications :

    • Diazaspiro[5.5]undecane derivatives, closely related to tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
  • Chemical Synthesis and Reactions :

    • The compound has been involved in the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions, highlighting its role in novel synthetic pathways (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
  • Material Science and Chemistry :

    • Studies have explored the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives, an area of research relevant to material science and organic chemistry (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).

Safety And Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRFEBCQOPCLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855967
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

CAS RN

1279866-58-8
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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